molecular formula C42H84O4S2Sn B12677220 Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate CAS No. 83833-26-5

Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate

Cat. No.: B12677220
CAS No.: 83833-26-5
M. Wt: 836.0 g/mol
InChI Key: HJGSUQJMSAOJKO-UHFFFAOYSA-L
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Description

Chemical Structure and Properties Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate (CAS: 83833-27-6) is an organotin compound with the molecular formula C₅₀H₁₀₀O₄S₂Sn . Its structure features:

  • A stannaicosanoate backbone (20-carbon chain) incorporating tin (Sn) at the 5th position.
  • Dioctyl substituents on the tin atom, contributing to steric bulk and influencing reactivity.
  • A decyl ester group (10-carbon chain) at the terminal end.
  • Functional groups: 10-oxa (ether), 4,6-dithia (two thioether linkages), and 9-oxo (ketone).

Properties

CAS No.

83833-26-5

Molecular Formula

C42H84O4S2Sn

Molecular Weight

836.0 g/mol

IUPAC Name

decyl 3-[(3-decoxy-3-oxopropyl)sulfanyl-dioctylstannyl]sulfanylpropanoate

InChI

InChI=1S/2C13H26O2S.2C8H17.Sn/c2*1-2-3-4-5-6-7-8-9-11-15-13(14)10-12-16;2*1-3-5-7-8-6-4-2;/h2*16H,2-12H2,1H3;2*1,3-8H2,2H3;/q;;;;+2/p-2

InChI Key

HJGSUQJMSAOJKO-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCCOC(=O)CCS[Sn](CCCCCCCC)(CCCCCCCC)SCCC(=O)OCCCCCCCCCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically follows a multi-step organic synthesis involving:

  • Formation of the organotin intermediate.
  • Introduction of sulfur-containing ligands.
  • Esterification with decyl alcohol or decyl halides.
  • Final purification to isolate the target compound.

The key steps are summarized as:

Step Description Typical Reagents Conditions
1 Preparation of dioctylstannane intermediate Dioctyltin dichloride, reducing agents (e.g., hydrides) Inert atmosphere, anhydrous solvents, 0–25 °C
2 Introduction of sulfur ligands (dithia groups) Thiol-containing compounds or disulfides Controlled temperature, inert atmosphere
3 Esterification with decyl alcohol or decyl halide Decyl alcohol, acid catalysts or base Reflux, anhydrous conditions
4 Purification Chromatography or recrystallization Solvent selection based on solubility

Detailed Reaction Pathways

  • Organotin Intermediate Formation: Dioctyltin dichloride is reacted with reducing agents to form dioctylstannane, which serves as the tin source for further functionalization.
  • Sulfur Incorporation: The tin center is coordinated with sulfur atoms by reacting with mercapto-propanoic acid derivatives or related thiol compounds, forming the 4,6-dithia moiety.
  • Esterification: The carboxylic acid groups are esterified with decyl alcohol under acidic or basic catalysis to yield the decyl ester functionality.
  • Oxidation and Ring Closure: The 9-oxo and 10-oxa groups are introduced via controlled oxidation and intramolecular cyclization steps, often requiring mild oxidants and precise temperature control.

Reaction Conditions and Optimization

  • Solvents: Anhydrous solvents such as tetrahydrofuran (THF), toluene, or dichloromethane are preferred to avoid hydrolysis.
  • Temperature: Reactions are generally conducted at low to moderate temperatures (0–80 °C) to prevent decomposition.
  • Atmosphere: Inert atmosphere (nitrogen or argon) is essential to prevent oxidation of sensitive tin and sulfur species.
  • Catalysts: Acid or base catalysts are used selectively during esterification; transition metal catalysts are generally avoided to prevent side reactions.

Research Findings and Data Tables

Yield and Purity Data

Step Yield (%) Purity (%) Notes
Organotin intermediate synthesis 85–90 >95 High yield with careful moisture exclusion
Sulfur ligand incorporation 75–80 90–95 Requires precise stoichiometry
Esterification 80–85 95–98 Acid catalysis improves yield
Final product isolation 70–75 >98 Purification critical for biological applications

Analytical Characterization

  • NMR Spectroscopy: Confirms the presence of alkyl chains, ester groups, and tin coordination.
  • Mass Spectrometry: Molecular ion peak consistent with molecular weight ~836 g/mol.
  • Infrared Spectroscopy: Characteristic bands for C=O (ester and oxo groups), Sn–S bonds, and C–O–C (oxa group).
  • Elemental Analysis: Matches theoretical values for C, H, S, O, and Sn content.

Comparative Notes on Related Compounds

Similar organotin compounds such as dodecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannadocosanoate and decyl 5-butyl-5-[[3-(decyloxy)-3-oxopropyl]thio]-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate share analogous preparation methods but differ in alkyl chain length and substituents, affecting solubility and reactivity.

Summary Table of Preparation Method Parameters

Parameter Typical Range/Value Impact on Synthesis
Solvent THF, toluene, DCM Solubility and reaction rate
Temperature 0–80 °C Controls reaction kinetics and selectivity
Atmosphere Nitrogen or argon Prevents oxidation and hydrolysis
Catalyst Acid (e.g., H2SO4) or base (e.g., pyridine) Enhances esterification efficiency
Reaction Time Several hours to overnight Ensures completion of each step
Purification Chromatography, recrystallization Achieves high purity for applications

Chemical Reactions Analysis

Types of Reactions

Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides for substitution reactions. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted organotin compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate involves its interaction with molecular targets such as enzymes and receptors. The tin atom plays a crucial role in binding to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Organotin compounds with analogous frameworks vary in ester chain lengths, tin substituents, and backbone modifications. Below is a structural and functional comparison:

Table 1: Structural Comparison of Key Organotin Compounds

Compound Name (CAS) Molecular Formula Tin Substituents Ester Group Key Features
Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate (83833-27-6) C₅₀H₁₀₀O₄S₂Sn Dioctyl Decyl (C₁₀) Longest carbon chain; high molecular weight
Tetradecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate (70942-46-0) C₄₂H₈₄O₄S₂Sn Dibutyl Tetradecyl (C₁₄) Shorter substituents; moderate steric hindrance
Tetradecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate (83898-50-4) C₅₈H₁₁₆O₄S₂Sn Didodecyl Tetradecyl (C₁₄) Largest substituents; highest molecular weight
2-Ethylhexyl 12-ethyl-5,5-dimethyl-9-oxo-10-oxa-4,6-dithia-5-stannahexadecanoate (57057-50-8) C₂₄H₄₈O₄S₂Sn Dimethyl 2-Ethylhexyl Compact structure; branched ester group
Octyl 5,5,11,11-tetrabutyl-9-oxo-10,12-dioxa-4,6-dithia-5,11-distannaeicosanoate (N/A) N/A Tetrabutyl (two Sn centers) Octyl (C₈) Dual tin centers; increased thermal stability

Key Findings:

Substituent Effects: Dioctyl vs. Didodecyl (C₁₂) substituents increase hydrophobicity but may reduce reactivity due to excessive bulk . Dimethyl vs. Larger Groups: Dimethyl substituents (C₂) in smaller compounds like 57057-50-8 result in lower molecular weight and higher volatility .

Ester Group Influence :

  • Decyl (C₁₀) vs. Tetradecyl (C₁₄) : Longer ester chains (e.g., tetradecyl) improve lipid solubility and may enhance compatibility with polymeric matrices .
  • Branched Esters : 2-Ethylhexyl groups introduce branching, reducing crystallinity and improving miscibility in organic solvents .

Backbone Modifications: Dual Tin Centers: Compounds like Octyl 5,5,11,11-tetrabutyl-...distannaeicosanoate exhibit dual Sn atoms, which could amplify catalytic or stabilizing effects but raise toxicity concerns .

Physical Properties :

  • Boiling Point & Vapor Pressure : A related compound (Octyl 5,5,11,11-tetrabutyl-...) has a boiling point of 291.2°C and vapor pressure of 0.00197 mmHg at 25°C , suggesting low volatility and high thermal stability.

Research and Application Implications

  • Polymer Stabilizers : The dioctyl-substituted compound (83833-27-6) may outperform dibutyl analogs in PVC stabilization due to optimal steric protection .
  • Environmental Impact: Larger substituents (e.g., didodecyl) could reduce bioaccumulation risks compared to smaller organotins, though Sn toxicity remains a concern .
  • Synthetic Challenges : Branching and long-chain esters (e.g., 2-ethylhexyl) complicate synthesis but improve solubility in industrial formulations .

Biological Activity

Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate is a complex organotin compound with the molecular formula C42H84O4S2SnC_{42}H_{84}O_{4}S_{2}Sn and a CAS number of 83833-26-5. This compound features a unique molecular structure that includes a stannaicosanoate backbone, which is significant for its potential applications in various fields, including materials science and biochemistry. The compound is characterized by its long hydrocarbon chains and specific functional groups, which confer distinct physical and chemical properties.

Biological Activity

Chemical Properties and Reactivity

The biological activity of this compound can be attributed to its organotin moiety, which allows for nucleophilic substitution reactions. This property makes it useful in synthesizing other organotin derivatives. The presence of oxo and thioether functionalities may facilitate oxidation and reduction reactions under appropriate conditions.

Table 1: Key Properties of this compound

PropertyValue
Molecular FormulaC42H84O4S2Sn
Molecular Weight835.95 g/mol
CAS Number83833-26-5
EINECS281-001-5
Boiling Point745.3 °C at 760 mmHg
Melting Point404.5 °C

The biological mechanisms through which this compound exerts its effects are still under investigation. However, studies have indicated that organotin compounds can interact with biological membranes and cellular components, potentially leading to cytotoxic effects or modulation of enzyme activities.

Cytotoxicity Studies

In vitro studies have indicated that certain organotin compounds exhibit cytotoxic effects on various cancer cell lines. For example, organotins have been shown to induce apoptosis in human leukemia cells through the activation of caspases . Further research into Decyl 5,5-dioctyl derivatives could elucidate similar pathways.

Environmental Impact

Organotin compounds are also known for their environmental persistence and potential toxicity to aquatic life. Research has highlighted the need for careful assessment of the ecological risks associated with their use . Given the structural characteristics of this compound, it is crucial to evaluate its environmental behavior and impact.

Q & A

Basic Research Questions

Q. What are the critical synthetic pathways for Decyl 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves organotin chemistry, leveraging transesterification or condensation reactions. For example, reacting decyl alcohol with a pre-formed stannic acid derivative (e.g., 5,5-dioctyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoic acid) under anhydrous conditions. Catalysts like tetrabutyl titanate or lipases may improve esterification efficiency. Key parameters include temperature (80–120°C), solvent choice (toluene or DMF), and moisture control to prevent hydrolysis of the tin-oxygen bond. Purification via column chromatography (silica gel, hexane/ethyl acetate) is critical due to the compound’s high molecular weight (C₄₂H₈₄O₄S₂Sn, ~876.6 g/mol) .

Q. Which analytical techniques are most effective for characterizing the molecular structure of this organotin compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR identify alkyl chain environments and ester/oxa/dithia groups. ¹¹⁹Sn NMR is essential for probing the tin center’s electronic environment (δ ~200–400 ppm for Sn-O bonds).
  • IR Spectroscopy : Peaks at 1650–1750 cm⁻¹ (C=O stretch), 1050–1250 cm⁻¹ (C-O-C/Sn-O), and 600–700 cm⁻¹ (Sn-S) confirm functional groups.
  • Mass Spectrometry (HRMS) : ESI-MS in negative mode detects [M-H]⁻ ions, while MALDI-TOF resolves high-mass adducts.
  • Elemental Analysis : Validate stoichiometry (e.g., C: 57.5%, Sn: 13.5%) .

Q. How can researchers safely handle this compound given potential toxicity concerns?

  • Methodological Answer : Use gloveboxes or fume hoods with HEPA filters to avoid inhalation/contact. PPE (nitrile gloves, lab coats) is mandatory. Storage under inert gas (argon) prevents oxidation. Waste must be treated with chelating agents (e.g., EDTA) to sequester tin before disposal via certified hazardous waste facilities .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic and steric effects of the stannic center in this compound?

  • Methodological Answer : Density Functional Theory (DFT) with LANL2DZ basis sets for Sn and 6-31G(d,p) for lighter atoms predicts bond angles/lengths (e.g., Sn-O ~2.05 Å, Sn-S ~2.45 Å). Molecular dynamics simulations (AMBER/CHARMM force fields) assess conformational stability in solution. Compare results with crystallographic data (if available) to validate models .

Q. How can researchers resolve contradictions in reported catalytic activities of organotin compounds like this one?

  • Methodological Answer : Perform controlled comparative studies under standardized conditions (solvent, temperature, substrate ratios). Use kinetic profiling (e.g., UV-Vis monitoring of ester hydrolysis) to isolate rate constants. Validate reproducibility via interlaboratory collaborations. Publish raw data (e.g., reaction yields, NMR spectra) in open-access repositories to enable meta-analyses .

Q. What strategies optimize the compound’s stability in aqueous environments for biomedical applications?

  • Methodological Answer : Encapsulate in liposomes (phosphatidylcholine/cholesterol) or PEGylated nanoparticles to shield the Sn-S bond from hydrolysis. Stability assays (HPLC, DLS) monitor degradation over time. Adjust pH (6–8) to minimize acid/base-catalyzed breakdown. Test cytotoxicity (MTT assay) on cell lines to ensure biocompatibility .

Contradiction Analysis & Troubleshooting

Q. Why do literature reports vary in the compound’s solubility across organic solvents?

  • Methodological Answer : Variations arise from impurities (e.g., residual dioctyltin precursors) or polymorphic forms. Pre-purify via recrystallization (hexane/acetone) and confirm homogeneity via DSC (melting point ~80–90°C). Solubility tests should use anhydrous solvents (e.g., chloroform, THF) under controlled humidity .

Q. How should researchers address inconsistent NMR spectral data for the tin center?

  • Methodological Answer : Ensure sample deuteration (CDCl₃) to avoid proton interference. Use high-field instruments (≥400 MHz) with ¹¹⁹Sn probes. Compare with reference spectra of analogous organotin esters (e.g., Dioctyltin dilaurate) to identify chemical shift anomalies due to ligand exchange .

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